molecular formula C13H20N2O2 B6236412 tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate CAS No. 1040682-07-2

tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate

Cat. No. B6236412
CAS RN: 1040682-07-2
M. Wt: 236.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate” is a chemical compound with the molecular formula C12H18N2O2 . It is also known by other names such as “tert-butyl n-4-aminomethyl phenyl carbamate”, “4-aminomethyl-1-n-boc-aniline”, “tert-butyl 4-aminomethyl phenyl carbamate”, and “4-boc-amino benzylamine” among others .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC(C)(C)OC(=O)NC1=CC=C(CN)C=C1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 222.29 g/mol . It has a predicted density of 1.120±0.06 g/cm3 . The compound has a melting point of 64-68°C (lit.) and a predicted boiling point of 300.1±25.0 °C . The flash point is 135.3°C .

Scientific Research Applications

Tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate has a variety of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs, as well as to study the mechanism of action of drugs. Additionally, this compound has been used to study the effects of environmental pollutants on biochemical and physiological processes. It has also been used in the study of protein-protein interactions and in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs and environmental pollutants. Additionally, this compound may interact with certain receptors in the body, affecting the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. Studies have shown that this compound has a variety of effects on the body, including the inhibition of certain enzymes, the modulation of certain receptors, and the regulation of certain biochemical and physiological processes. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate is a useful tool in laboratory experiments due to its ability to inhibit certain enzymes and modulate certain receptors. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experiments. However, this compound has its limitations, as it cannot be used to study the effects of certain drugs or environmental pollutants on biochemical and physiological processes.

Future Directions

There are a variety of possible future directions for research on tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. Additionally, further research could be conducted into its synthesis method, its advantages and limitations for laboratory experiments, and its potential therapeutic uses. Finally, further research could be conducted into the development of new synthetic methods for the production of this compound.

Synthesis Methods

Tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate is synthesized through a process called amide synthesis. This process involves the reaction of a carboxylic acid and an amine, forming an amide bond between the two molecules. In the case of this compound, the carboxylic acid is tert-butyl N-methylcarbamate and the amine is 4-(aminomethyl)phenyl. The reaction is catalyzed by a strong base, such as sodium hydroxide, and the product of the reaction is this compound.

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and causes serious eye damage. It also causes severe skin burns and eye damage . Safety measures include not inducing vomiting if swallowed, rinsing cautiously with water for several minutes in case of eye contact, and seeking immediate medical attention .

properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHYTPRPKZWCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651280
Record name tert-Butyl [4-(aminomethyl)phenyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191871-91-7, 1040682-07-2
Record name tert-Butyl [4-(aminomethyl)phenyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.